(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Chiral resolution Stereochemistry Medicinal chemistry

(3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole (CAS 2309431-63-6) is a chiral, bromine-substituted tricyclic heterocycle comprising a fused thiazine–benzimidazole core bearing two contiguous stereogenic centers at the 3- and 4-positions. The molecular formula is C₁₆H₁₃BrN₂S with a molecular weight of 345.26 g/mol, and the commercial product is typically supplied at ≥95% purity.

Molecular Formula C16H13BrN2S
Molecular Weight 345.26
CAS No. 2309431-63-6
Cat. No. B2985277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
CAS2309431-63-6
Molecular FormulaC16H13BrN2S
Molecular Weight345.26
Structural Identifiers
SMILESC1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
InChIInChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2/t12-,15+/m1/s1
InChIKeyXZVHYPKKENGTGN-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole (CAS 2309431-63-6) – Stereochemically Defined Heterocyclic Building Block


(3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole (CAS 2309431-63-6) is a chiral, bromine-substituted tricyclic heterocycle comprising a fused thiazine–benzimidazole core bearing two contiguous stereogenic centers at the 3- and 4-positions. The molecular formula is C₁₆H₁₃BrN₂S with a molecular weight of 345.26 g/mol, and the commercial product is typically supplied at ≥95% purity [1]. This compound belongs to the thiazino[3,2-a]benzimidazole family, a privileged scaffold in medicinal chemistry that has been investigated for antiviral [2], antituberculosis [3], and antiulcer activities [4], making the stereochemically pure (3S,4S) form a valuable precursor for structure–activity relationship (SAR) studies and lead optimization programs.

Why Generic Substitution Fails for (3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole


Substituting the (3S,4S) enantiomer (CAS 2309431-63-6) with the racemic or stereochemically undefined form (CAS 750570-81-1) eliminates stereochemical control in downstream applications. The thiazino[3,2-a]benzimidazole scaffold contains two contiguous stereogenic centers, and the relative and absolute configuration at C3 and C4 directly influences both the three-dimensional molecular shape recognized by biological targets [1] and the physicochemical properties relevant to formulation. In the absence of a defined stereochemistry, the procurement of CAS 750570-81-1 introduces an uncontrolled mixture of diastereomers and enantiomers, compromising reproducibility in chiral SAR campaigns, asymmetric synthesis sequences, and crystallization-based purification protocols [2]. The bromine substituent at C3 further differentiates this compound from non-halogenated or chloro/fluoro analogs by enabling selective Pd-catalyzed cross-coupling reactions that cannot be replicated with the des-bromo or alternative halogen variants [3].

Quantitative Differentiation Evidence: (3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole vs. In-Class Alternatives


Stereochemical Purity: Absolute (3S,4S) Configuration vs. Racemate (CAS 750570-81-1)

The target compound (CAS 2309431-63-6) is specified as the single (3S,4S) enantiomer, whereas the commonly listed analog CAS 750570-81-1 carries the InChIKey suffix 'UHFFFAOYSA-N', indicating an undefined stereochemistry (racemic or diastereomeric mixture). In the DBU-catalyzed [3+3] annulation synthesis of related 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazines, diastereoselectivities range from 59:41 to >95:5 dr depending on the MBH carbonate substitution pattern [1]. The defined (3S,4S) configuration ensures batch-to-batch consistency in the spatial orientation of the C3–Br and C4–Ph substituents, which is critical for reproducible biological assay data [1].

Chiral resolution Stereochemistry Medicinal chemistry

C3-Bromo Substituent as a Synthetic Diversification Handle vs. Non-Halogenated Thiazino-Benzimidazoles

The presence of a bromine atom at the C3 position of the thiazine ring enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are not accessible with the des-bromo parent scaffold (3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole, CAS 34117-49-2) [1]. While non-halogenated analogs require pre-functionalization or de novo synthesis for each derivative, the C3–Br bond in the target compound serves as a latent diversification point, allowing late-stage SAR exploration from a single advanced intermediate. The bromine atom also contributes to a calculated monoisotopic mass shift of approximately 78.9 Da (⁷⁹Br) vs. the des-bromo analog (exact mass 190.0565 Da), providing a distinct isotopic signature useful for mass spectrometry-based reaction monitoring [2].

Cross-coupling Late-stage functionalization Building block

C4-Phenyl Substitution in a Defined Spatial Orientation vs. C4-Unsubstituted or C4-Alkyl Thiazino-Benzimidazoles

The C4-phenyl group in a defined (S)-configuration introduces a specific hydrophobic/aromatic pharmacophoric element absent in simpler thiazino[3,2-a]benzimidazoles such as the unsubstituted parent (CAS 34117-49-2) [1] or C4-alkyl variants. In silico docking studies of benzimidazole-based thiazine analogs against human 11β-HSD1 and Leishmania GSK-3α indicate that the nature and stereochemistry of the C4 substituent significantly modulate target binding poses and predicted binding affinities [2]. The (S)-configuration at C4 directs the phenyl ring into a distinct spatial quadrant compared to the (R)-enantiomer or the C4-unsubstituted scaffold, providing a unique three-dimensional pharmacophore for structure-based drug design [3].

Pharmacophore π-stacking Hydrophobic pocket

Commercial Availability as a Stereochemically Pure Research Chemical vs. In-House Synthesis Requirement

The (3S,4S) enantiomer is catalogued and available from Enamine LLC (Product No. EN300-28745, CAS 2309431-63-6, purity ≥95%) as a stereochemically defined building block [1]. The racemic or undefined form (CAS 750570-81-1) is also listed by Santa Cruz Biotechnology (sc-346567) but without stereochemical specification . For researchers requiring absolute stereochemical certainty, purchasing the defined (3S,4S) enantiomer from Enamine eliminates the need for in-house chiral resolution or asymmetric synthesis, which for related thiazino-benzimidazole scaffolds requires DBU-catalyzed annulation with variable diastereoselectivities (59:41 to >95:5 dr) and subsequent chiral chromatographic separation [2]. The cost of stereochemical ambiguity—measured in wasted screening resources, irreproducible SAR, and additional purification steps—is avoided by procuring the stereochemically defined compound directly.

Commercial sourcing Reproducibility Lead discovery

Thiazino[3,2-a]benzimidazole Core as a Privileged Antiviral and Antitubercular Pharmacophore vs. Thiazolo[3,2-a]benzimidazole Isosteres

The six-membered thiazine ring in the thiazino[3,2-a]benzimidazole scaffold distinguishes this compound class from the five-membered thiazolo[3,2-a]benzimidazole isosteres. Patent literature explicitly claims antiviral activity for thiazinyl benzimidazoles against Coxsackie, echo, Mengo, polio, rhinoviruses, and influenza [1], while the thiazolo analogs are primarily claimed for antiulcer and antisecretory indications [2]. Furthermore, thiazino[3,2-a]benzimidazole derivatives have demonstrated in vitro antituberculosis activity in dedicated screening campaigns [3], whereas corresponding thiazolo-fused benzimidazoles are not reported to possess this activity profile. This divergent biological annotation highlights the critical role of the thiazine ring size in determining target engagement and therapeutic indication, making the thiazino scaffold the preferred choice for antiviral or antitubercular screening programs.

Antiviral Antitubercular Scaffold hopping

Crystal Structure Evidence for Conformational Preferences in Thiazino-Benzimidazoles: Impact on Molecular Recognition

X-ray single-crystal structures of closely related 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole derivatives have been solved in space groups Pbca (compound 8) and P21/c (compound 9), confirming the non-planar conformation of the thiazine ring relative to the benzimidazole plane [1]. This puckered conformation, enforced by the sp³-hybridized C3 and C4 centers, creates a well-defined three-dimensional architecture that differs fundamentally from the planar thiazolo[3,2-a]benzimidazole isosteres. Hirshfeld surface analysis of related 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ones quantified that the C12 atom of the thiazine ring exhibits a distortion angle of 41.69° relative to the benzimidazole plane [2]. For the target compound, the (3S,4S) configuration locks the C3–Br and C4–Ph substituents in a specific relative orientation, providing a well-defined exit vector for structure-based drug design that cannot be achieved with planar or configurationally undefined analogs.

X-ray crystallography Conformational analysis Structure-based design

Recommended Application Scenarios for (3S,4S)-3-Bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole in Research and Early Discovery


Chiral Structure–Activity Relationship (SAR) Studies in Antiviral Lead Optimization

The (3S,4S) configuration enables systematic evaluation of how the spatial orientation of the C3–Br and C4–Ph substituents affects antiviral potency. Patent evidence supports the thiazinyl benzimidazole scaffold as a validated antiviral chemotype [1]. Using this stereochemically defined building block, medicinal chemists can prepare enantiomerically pure analog libraries via C3–Br cross-coupling and compare the (3S,4S) activity profile directly against the (3R,4R) enantiomer or racemate, establishing definitive stereochemistry–activity relationships that are unattainable with undefined mixtures.

Late-Stage Diversification via Pd-Catalyzed C3–Br Functionalization

The C(sp³)–Br bond serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid analog generation from a single purchased precursor. This contrasts with the des-bromo parent (CAS 34117-49-2), which lacks a halogenation site and requires linear de novo synthesis for each derivative [2]. The defined (3S,4S) stereochemistry is preserved during cross-coupling, ensuring that the three-dimensional pharmacophore remains consistent across all analogs generated. This application is directly supported by the established reactivity of alkyl bromides in Pd-catalyzed transformations and the documented structural integrity of the thiazino-benzimidazole core under standard coupling conditions [REFS-2, REFS-3].

Fragment-Based and Structure-Based Drug Discovery Leveraging Non-Planar Architecture

X-ray crystallographic data confirm that the thiazine ring in this scaffold class adopts a non-planar conformation with a distortion angle of approximately 41.69° relative to the benzimidazole plane [3]. The (3S,4S) compound provides a pre-validated three-dimensional fragment with two well-defined exit vectors (C3–Br and C4–Ph), suitable for fragment growing or merging strategies. This non-planar architecture is particularly valuable for targeting protein binding sites with deep hydrophobic pockets that are inaccessible to planar heterocyclic fragments [3].

Antituberculosis Screening Cascades Requiring Stereochemically Pure Input

Thiazino[3,2-a]benzimidazole derivatives have demonstrated in vitro antituberculosis activity in dedicated screening campaigns [4]. The (3S,4S) enantiomer, with its defined stereochemistry and bromine diversification handle, is an ideal input compound for hit-to-lead tuberculosis programs. Procurement of the stereochemically pure form ensures that any observed antimycobacterial activity can be unambiguously attributed to a single molecular entity, facilitating regulatory-grade data generation and SAR interpretation [4].

Quote Request

Request a Quote for (3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.